REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:12][CH3:13])[CH2:4][CH:5](C(O)=O)[C:6]([OH:8])=[O:7])[CH3:2]>C(Cl)Cl.CO>[CH2:1]([CH:3]([CH2:12][CH3:13])[CH2:4][CH2:5][C:6]([OH:8])=[O:7])[CH3:2] |f:1.2|
|
Name
|
2-(2-Ethyl-butyl)-malonic acid
|
Quantity
|
3.55 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CC(C(=O)O)C(=O)O)CC
|
Name
|
methylene chloride methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organics were then washed with a saturated aqueous sodium chloride solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroped with acetonitrile (2×50 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CCC(=O)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.24 mg | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 0% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |